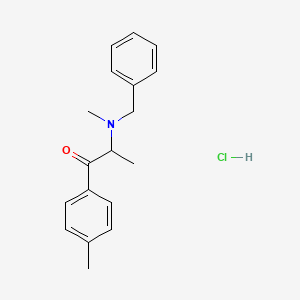
2-(Benzyl(methyl)amino)-1-(p-tolyl)propan-1-one,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl Benzedrone (hydrochloride) is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. N-methyl Benzedrone (hydrochloride) is primarily used as an analytical reference standard in forensic and toxicological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl Benzedrone (hydrochloride) typically involves the reaction of 4-methylpropiophenone with methylamine. The process includes the following steps:
Formation of the intermediate: 4-methylpropiophenone is reacted with methylamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-methyl Benzedrone.
Industrial Production Methods: Industrial production methods for N-methyl Benzedrone (hydrochloride) are not well-documented due to its primary use in research. the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate safety and quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl Benzedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: N-methyl Benzedrone (hydrochloride) can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methylbenzophenone or 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylpropanol.
Substitution: Formation of various substituted amines or halides.
Applications De Recherche Scientifique
N-methyl Benzedrone (hydrochloride) is used in various scientific research applications, including:
Forensic Chemistry: It is used as a reference standard for the identification and quantification of synthetic cathinones in seized materials.
Toxicology: Research on the toxicological properties of N-methyl Benzedrone (hydrochloride) helps in understanding its effects on biological systems.
Analytical Chemistry: It is used in the development and validation of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mécanisme D'action
The exact mechanism of action of N-methyl Benzedrone (hydrochloride) is not well understood. as a cathinone, it is believed to exert its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased stimulation of the central nervous system .
Comparaison Avec Des Composés Similaires
N-methyl Benzedrone (hydrochloride) can be compared with other synthetic cathinones such as:
Mephedrone: Similar in structure but has a different substitution pattern on the aromatic ring.
Methcathinone: Lacks the methyl group on the nitrogen atom.
α-Pyrrolidinopentiophenone (hydrochloride): Contains a pyrrolidine ring instead of a simple amine group.
Uniqueness: N-methyl Benzedrone (hydrochloride) is unique due to its specific substitution pattern and its use as an analytical reference standard in forensic and toxicological research .
Propriétés
Formule moléculaire |
C18H22ClNO |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-[benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-14-9-11-17(12-10-14)18(20)15(2)19(3)13-16-7-5-4-6-8-16;/h4-12,15H,13H2,1-3H3;1H |
Clé InChI |
ZXADUOBQOKQUSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)N(C)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



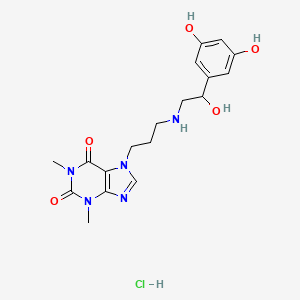
![3-Methyl-1-[2-pyridin-2-yl-6-[(2,3,4-trifluorophenoxy)methyl]pyrimidin-4-yl]azetidine-3-carbonitrile](/img/structure/B10775834.png)
![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(5-methoxy-4,6-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B10775848.png)
![sodium;2-[[(4R)-4-[(3R,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B10775853.png)

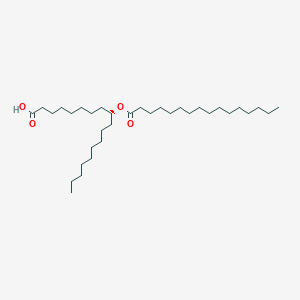

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10775873.png)

![2-(3,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10775885.png)
![9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol](/img/structure/B10775893.png)
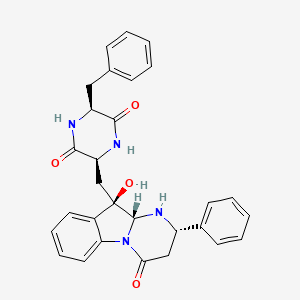
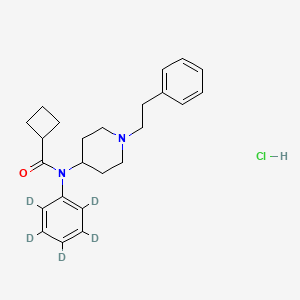
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10775921.png)